![molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6](/img/structure/B2955244.png)

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

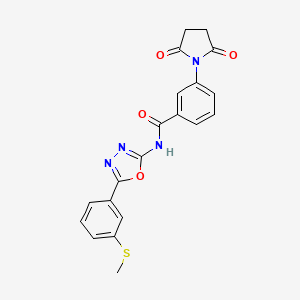

This compound is a PDGF receptor tyrosine kinase inhibitor . It has been structurally characterized only in the form of its piperazin-1-ium salt . It can be used in the treatment of angiotensin II-induced diseases .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

The compound has been involved in reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C28H29N7O and an average mass of 479.576 Da .Scientific Research Applications

Reactivity and Adsorption Studies

Research on triazole derivatives, including compounds structurally related to "3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide," has delved into their reactivity properties and adsorption behavior through DFT and MD simulation studies. Such studies have highlighted the potential pharmaceutical applications of these compounds, underscoring their stability and interaction with water molecules at various temperatures (Al-Ghulikah et al., 2021).

Synthesis of New Amides

Efforts in synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment have led to advancements in the synthesis of antileukemic agents like imatinib. This work demonstrates the utility of "this compound" related structures in developing therapeutics (Koroleva et al., 2011).

Antiviral Activities

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiavian influenza virus activity, demonstrating the therapeutic potential of compounds related to "this compound" in antiviral applications (Hebishy et al., 2020).

Histamine H3 Receptor Ligands

Research on 2-aminopyrimidines, including derivatives that structurally resemble "this compound," has explored their potential as histamine H3 receptor ligands. This highlights the relevance of these compounds in the development of therapeutics targeting histamine receptors (Sadek et al., 2014).

Phosphoric Triamides Studies

The synthesis and characterization of phosphoric triamides containing the P(O)[N]3 skeleton have shed light on their conformational and NQR analysis. This research provides insights into the chemical properties and potential applications of phosphoric triamides related to "this compound" (Shariatinia et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic of the PDGF receptor . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. This disruption can lead to the inhibition of cell proliferation and survival, thereby potentially treating diseases mediated by angiotensin II .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, as a result of its interaction with the PDGF receptor tyrosine kinase . This can lead to the treatment of diseases mediated by angiotensin II .

Biochemical Analysis

Biochemical Properties

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide interacts with various enzymes and proteins. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

Cellular Effects

The effects of this compound on cells are significant. It inhibits the proliferation of corresponding Ba/F3-derived cell lines . It also suppresses migration and invasion of SH-SY5Y-TrkB neuroblastoma cells expressing high level of TrkB .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

Properties

IUPAC Name |

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTJEXFSCKKESP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)